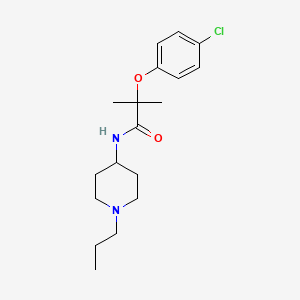
N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylethanediamide
説明
N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylethanediamide, commonly known as CP 945,598, is a compound that belongs to the class of anilide derivatives. It is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1) and has been extensively studied for its potential therapeutic applications.
科学的研究の応用
CP 945,598 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, diabetes, and addiction. As a N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylethanediamide antagonist, CP 945,598 can block the effects of endocannabinoids, which are known to stimulate appetite and promote the storage of fat. This makes CP 945,598 a promising candidate for the development of anti-obesity drugs.
In addition, CP 945,598 has also been studied for its potential use in the treatment of diabetes. This compound receptors are known to be involved in the regulation of glucose metabolism, and this compound antagonists like CP 945,598 have been shown to improve insulin sensitivity and glucose tolerance in animal models.
CP 945,598 has also been studied for its potential use in the treatment of addiction, particularly to drugs of abuse like cocaine and opioids. This compound receptors are known to play a role in the reward pathway of the brain, and this compound antagonists like CP 945,598 have been shown to reduce drug-seeking behavior in animal models.
作用機序
CP 945,598 is a selective antagonist of the N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylethanediamide receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. This compound receptors are activated by endocannabinoids, which are lipid signaling molecules that are produced by the body. When activated, this compound receptors can modulate a variety of physiological processes, including appetite, pain perception, mood, and memory.
As a this compound antagonist, CP 945,598 can block the effects of endocannabinoids on this compound receptors, thereby reducing their activity. This can lead to a variety of physiological effects, including reduced appetite, improved glucose metabolism, and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
CP 945,598 has been shown to have a variety of biochemical and physiological effects, particularly in animal models. In studies on rats, CP 945,598 has been shown to reduce food intake and body weight, improve glucose tolerance and insulin sensitivity, and reduce drug-seeking behavior.
実験室実験の利点と制限
One of the main advantages of CP 945,598 for lab experiments is its selectivity for the N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylethanediamide receptor. This makes it a useful tool for studying the physiological effects of this compound receptor activation and inhibition. However, one limitation of CP 945,598 is its relatively low potency compared to other this compound antagonists. This can make it difficult to achieve complete blockade of this compound receptors in some experiments.
将来の方向性
There are several future directions for research on CP 945,598. One potential area of research is the development of more potent N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylethanediamide antagonists that could be used in the treatment of obesity, diabetes, and addiction. Another area of research is the development of this compound antagonists that are selective for peripheral this compound receptors, which could have fewer side effects than currently available this compound antagonists.
Conclusion:
In conclusion, CP 945,598 is a potent and selective this compound antagonist that has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of biochemical and physiological effects, particularly in animal models. While it has some limitations for lab experiments, it remains a useful tool for studying the physiological effects of this compound receptor activation and inhibition. Future research on CP 945,598 could lead to the development of new therapies for obesity, diabetes, and addiction.
特性
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-cyclopropyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-18-10-5-2-7(13)6-9(10)15-12(17)11(16)14-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICLZRZXAYOHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-5-[({1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4683404.png)
![2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B4683405.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4683418.png)
![methyl 2-({3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4683422.png)
![10-cyclopropyl-2-(4-methoxyphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4683426.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-2-methylindoline](/img/structure/B4683433.png)
![N-(4-methylphenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4683441.png)
![2-(butylthio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4683448.png)
![3-(1,3-benzodioxol-5-yl)-5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B4683450.png)
![5-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4683451.png)
![5-(4-fluorophenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4683454.png)

![3-chloro-4-methoxy-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4683475.png)
![ethyl 2-[({[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4683494.png)